molecular formula C23H26N6O3 B2420685 4-amino-N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide CAS No. 1251549-06-0

4-amino-N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide

Cat. No.: B2420685
CAS No.: 1251549-06-0
M. Wt: 434.5
InChI Key: YJPQPCHAVIDWLX-UHFFFAOYSA-N
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Description

4-amino-N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions.

    Material Science: Incorporated into polymers for advanced materials.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: Investigated for its binding affinity to various biological receptors.

Medicine

    Drug Development: Explored as a potential therapeutic agent for various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Agriculture: Used in the development of agrochemicals.

    Cosmetics: Incorporated into formulations for skincare products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, piperazines, and pyrimidine derivatives. The reaction conditions may involve:

    Condensation reactions: Combining aniline derivatives with pyrimidine carboxylic acids.

    Amidation reactions: Forming the carboxamide linkage.

    Substitution reactions: Introducing methoxy groups on the aromatic rings.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch processing: For small-scale production.

    Continuous flow synthesis: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups.

    Reduction: Reduction of nitro groups back to amino groups.

    Substitution: Replacement of methoxy groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution may yield halogenated or other substituted derivatives.

Mechanism of Action

The mechanism of action of 4-amino-N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating specific enzymes.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N~5~-(4-chlorophenyl)-2-[4-(2-chlorophenyl)piperazino]-5-pyrimidinecarboxamide
  • 4-amino-N~5~-(4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-5-pyrimidinecarboxamide

Uniqueness

4-amino-N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

4-amino-N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O3/c1-31-17-9-7-16(8-10-17)26-22(30)18-15-25-23(27-21(18)24)29-13-11-28(12-14-29)19-5-3-4-6-20(19)32-2/h3-10,15H,11-14H2,1-2H3,(H,26,30)(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPQPCHAVIDWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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